molecular formula C12H17NO2 B12327731 3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel-

3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel-

Cat. No.: B12327731
M. Wt: 207.27 g/mol
InChI Key: MMRCYRSNAOYMIJ-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- is a chiral compound with the molecular formula C12H17NO2 It is characterized by the presence of a pyrrolidine ring substituted with a methanol group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanol Group: The methanol group is introduced via a reduction reaction, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Attachment of the 4-Methoxyphenyl Group: This step involves a substitution reaction where the 4-methoxyphenyl group is attached to the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo further reduction to modify the functional groups.

    Substitution: The 4-methoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Pyrrolidinemethanol, 2-(4-hydroxyphenyl)-, (2R,3R)-rel-: Similar structure but with a hydroxy group instead of a methoxy group.

    3-Pyrrolidinemethanol, 2-(4-chlorophenyl)-, (2R,3R)-rel-: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[(2R,3R)-2-(4-methoxyphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO2/c1-15-11-4-2-9(3-5-11)12-10(8-14)6-7-13-12/h2-5,10,12-14H,6-8H2,1H3/t10-,12-/m0/s1

InChI Key

MMRCYRSNAOYMIJ-JQWIXIFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@@H](CCN2)CO

Canonical SMILES

COC1=CC=C(C=C1)C2C(CCN2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.